3-(thiomorpholin-4-ylmethyl)phenol

Description

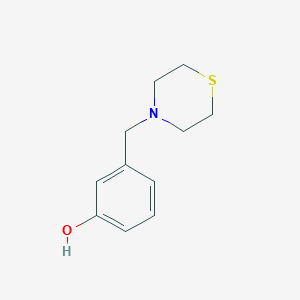

Structure

3D Structure

Properties

IUPAC Name |

3-(thiomorpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDQSEGFFDPDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354096 | |

| Record name | Phenol, 3-(4-thiomorpholinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90287-65-3 | |

| Record name | Phenol, 3-(4-thiomorpholinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiomorpholin 4 Ylmethyl Phenol and Its Derivatives

Retrosynthetic Analysis of 3-(Thiomorpholin-4-ylmethyl)phenol

A retrosynthetic analysis of this compound reveals a logical disconnection approach to simplify the target molecule into readily available starting materials. The primary disconnection breaks the bond between the phenolic ring and the methylene (B1212753) group, suggesting a Mannich-type reaction. This key step involves the reaction of a phenol (B47542), formaldehyde (B43269), and thiomorpholine (B91149). This approach is a classic and widely used method for the aminomethylation of phenols. wikipedia.orgnih.gov

Further disconnection of the thiomorpholine ring itself points to several potential synthetic routes. A common strategy involves the reaction of a dielectrophile with a dinucleophile. For instance, the ring can be formed by reacting a bis(2-haloethyl)amine derivative with a sulfide (B99878) source or by the cyclization of a molecule containing both an amino and a thiol group with a suitable two-carbon electrophile.

Classical and Modern Approaches to Thiomorpholine Ring Formation

More modern approaches have focused on improving efficiency and scalability. A continuous flow method for the synthesis of thiomorpholine has been developed, utilizing a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride. acs.orgacs.orgwikipedia.org This method offers high yields and the use of low-cost starting materials. acs.orgacs.org

| Method | Starting Materials | Key Steps | Reference |

| Classical | Diethanolamine, Sodium Sulfide | Formation of amino-mustard, Cyclization | acs.org |

| Classical | 2-Mercaptoethanol, Aziridine | Formation of 2-(2-chloroethylthio)ethylamine, Cyclization | acs.org |

| Modern | Cysteamine hydrochloride, Vinyl chloride | Photochemical thiol-ene reaction, Base-mediated cyclization | acs.orgacs.orgwikipedia.org |

Regioselective Functionalization of Phenols at the Meta-Position

The regioselective functionalization of phenols, particularly at the meta-position, presents a significant synthetic challenge due to the ortho- and para-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions. mdpi.comnih.gov Achieving meta-selectivity often requires specialized directing groups or reaction conditions. nih.govacs.org

Recent advancements have introduced novel strategies to overcome this hurdle. One approach involves the use of a nitrile-based directing group to achieve meta-selective C-H olefination of phenols under mild conditions. nih.gov Another strategy employs a copper-catalyzed arylation of phenols using a simple directing group, which proceeds with complete meta-selectivity. acs.org These methods provide valuable tools for accessing meta-substituted phenol derivatives that are otherwise difficult to obtain.

| Strategy | Key Feature | Selectivity | Reference |

| Nitrile-Based Directing Group | Mild reaction conditions | Meta-selective C-H olefination | nih.gov |

| Copper-Catalyzed Arylation | Simple directing group | Complete meta-arylation | acs.org |

Mannich Reaction Strategies for the Introduction of the Aminomethyl Moiety.nih.govwikipedia.orgresearchgate.netresearchgate.netamanote.comnih.gov

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the aminomethylation of acidic protons, such as those on a phenol ring. wikipedia.orgnih.govorganic-chemistry.org This three-component condensation reaction involves an active hydrogen compound (phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (thiomorpholine in this case). wikipedia.orgnih.govmdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the Mannich reaction are highly dependent on the reaction conditions. numberanalytics.com Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry. While the reaction can proceed without a catalyst, acids, bases, or metal complexes are often employed to enhance the reaction rate and yield. organic-chemistry.orgnumberanalytics.com For the synthesis of phenolic Mannich bases, Brønsted acids are commonly used. rsc.org The use of preformed iminium salts, known as Eschenmoser's salt, can also provide a smoother reaction. youtube.com

Exploration of Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence the outcome of the Mannich reaction. researchgate.net Polar solvents like ethanol (B145695) or methanol (B129727) are frequently used and can facilitate the reaction by stabilizing charged intermediates. researchgate.netmdpi.commdpi.comresearchgate.net In some cases, high-boiling solvents may be necessary to drive the reaction to completion. rsc.org Solvent-free conditions, sometimes in conjunction with microwave or infrared irradiation, have also been explored as environmentally friendly alternatives that can lead to shorter reaction times and higher yields. researchgate.net

Temperature is another critical parameter. While many Mannich reactions proceed at room temperature, heating is often required to achieve reasonable reaction rates and yields, particularly with less reactive substrates. researchgate.netmdpi.commdpi.comresearchgate.net The optimal temperature will depend on the specific reactants and solvent system being used.

Total Synthesis of this compound: Enhanced Protocols and Yield Considerations.acs.orgwikipedia.orgacs.orgnumberanalytics.commdpi.com

The total synthesis of this compound is typically achieved through a one-pot Mannich reaction. consensus.app In a representative procedure, 3-hydroxyphenol, thiomorpholine, and formaldehyde are reacted in a suitable solvent, such as methanol or ethanol. researchgate.netmdpi.commdpi.comresearchgate.net The reaction mixture is typically stirred at reflux for a period of time to ensure complete reaction. researchgate.netmdpi.commdpi.comresearchgate.net

Several factors can influence the yield of the final product. The purity of the starting materials is crucial, as impurities can lead to the formation of side products. The stoichiometry of the reactants also plays a significant role. An excess of the amine and formaldehyde is often used to drive the reaction towards the desired product. The reaction time and temperature are also optimized to maximize the yield while minimizing the formation of byproducts. For instance, a study on the synthesis of a related compound, 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, reported a 25% yield after refluxing in methanol for 24 hours. mdpi.comresearchgate.net In another example, the synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and its disubstituted analog yielded 5% and 35% respectively after column chromatography. researchgate.netmdpi.com

| Precursor Phenol | Reagents | Solvent | Conditions | Yield | Reference |

| 4-chlorophenol | Thiomorpholine, Formaldehyde | Methanol | Reflux, 24h | 25% | mdpi.comresearchgate.net |

| 4-tert-butylphenol | Thiomorpholine, Formaldehyde | Methanol | Reflux, 24h | 5% (mono), 35% (di) | researchgate.netmdpi.com |

Stereoselective Synthesis and Enantiomeric Resolution of Chiral Thiomorpholine-Phenol Analogs

The introduction of chirality into thiomorpholine-phenol structures can be pivotal, as different enantiomers of a compound often exhibit distinct biological activities. For molecules in this class, stereocenters could potentially be located on the thiomorpholine ring or on substituents attached to the scaffold. While the synthesis of a specific chiral analog of this compound is not extensively detailed in the literature, established principles of stereochemistry provide clear pathways for achieving enantiomerically pure compounds. The primary methods involve the separation of a racemic mixture, a process known as chiral or enantiomeric resolution. wikipedia.org

A predominant technique for chiral resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting a racemic mixture (e.g., a racemic amine or carboxylic acid) with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. wikipedia.org After separation, a simple chemical reaction, such as deprotonation of an acid-base salt, removes the resolving agent to yield the pure enantiomers. wikipedia.org The selection of an appropriate resolving agent is critical and often determined empirically.

Another powerful method for enantiomeric separation is chiral column chromatography. wikipedia.org This technique utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. This method has been successfully used for the resolution of structurally related compounds, such as propranolol (B1214883) derivatives. mdpi.comresearchgate.net The purity of the separated enantiomers can be assessed with high sensitivity using analytical chiral HPLC. mdpi.comnih.gov

Table 1: Common Chiral Resolving Agents and Their Applications

| Chiral Resolving Agent | Class | Target Functional Group in Racemate | Reference |

| (S)-Mandelic Acid | Acid | Amines | wikipedia.org |

| Tartaric Acid | Acid | Amines | wikipedia.org |

| (R)-(-)-α-Methoxyphenylacetic acid (MPA) | Acid | Alcohols (after derivatization) | mdpi.com |

| N-Acetyl-L-leucine | Acid | Amines | nih.gov |

| Brucine | Base | Carboxylic Acids | wikipedia.org |

| (+)-Cinchotoxine | Base | Carboxylic Acids | wikipedia.org |

Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Diversification of Related Scaffolds

Solid-phase synthesis (SPS) and combinatorial chemistry are cornerstone technologies for the rapid generation of large, diverse chemical libraries for drug discovery and materials science. nih.gov These approaches are well-suited for creating numerous analogs of the thiomorpholine-phenol scaffold.

In solid-phase synthesis, a starting material is covalently attached to an insoluble polymer support, or resin. umn.edu A series of chemical reactions is then carried out on this resin-bound substrate. A key advantage of this method is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for complex purification steps between reactions. Once all the chemical transformations are complete, the final product is cleaved from the solid support. This methodology has been successfully applied to the synthesis of related heterocyclic systems like thiomorpholin-3-ones and various pyrimidine (B1678525) derivatives. umn.edumdpi.comnih.gov For instance, a resin-bound cysteine can be used as a starting point, undergoing reactions like reductive alkylation and amide formation to build the thiomorpholine ring structure directly on the solid support. umn.edu

The efficiency of SPS makes it an ideal platform for combinatorial chemistry, which aims to produce a multitude of compounds in a systematic way. nih.govtaylorandfrancis.com By applying a variety of different building blocks at specific steps in the solid-phase synthesis sequence, a large library of structurally related compounds can be generated. For the thiomorpholine-phenol scaffold, diversity can be introduced by using a range of substituted phenols, various aldehydes (instead of formaldehyde), and different thiomorpholine precursors or related cyclic amines. This modular approach allows for the exploration of the chemical space around the core structure to identify compounds with optimized properties. dundee.ac.uk

Table 2: Illustrative Combinatorial Library for Thiomorpholine-Phenol Analogs

| Scaffold | Building Block 1 (Phenol) | Building Block 2 (Amine) | Resulting Product Class |

| Phenol-Amine-Aldehyde | 3-Hydroxyphenol | Thiomorpholine | This compound Analogs |

| 4-Chlorophenol mdpi.comresearchgate.net | Thiomorpholine | 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol Analogs | |

| 4-Bromophenol mdpi.com | Morpholine (B109124) | 4-Bromo-2-(morpholin-4-ylmethyl)phenol Analogs | |

| 4-tert-Butylphenol researchgate.net | Piperidine | 4-tert-Butyl-2-(piperidin-1-ylmethyl)phenol Analogs | |

| 3,4-Dimethoxyphenol | Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)-4,5-dimethoxyphenol Analogs |

Sustainable Chemical Synthesis Principles in the Preparation of this compound

Applying green chemistry principles to the synthesis of this compound and its derivatives can significantly reduce environmental impact, improve safety, and increase efficiency.

The classical synthesis of this compound class often involves the Mannich reaction, where a phenol, an amine (thiomorpholine), and formaldehyde are condensed, typically by heating at reflux in a solvent like methanol for extended periods. mdpi.comresearchgate.netresearchgate.net While effective, this approach can be improved by adhering to green chemistry principles.

Energy Efficiency : Conventional heating can be energy-intensive. Alternative energy sources can dramatically shorten reaction times and reduce energy consumption. For example, the synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol was completed in just 7 minutes using infrared lamp irradiation in a solvent-free reaction, compared to the 24 hours of refluxing typically required. mdpi.com Microwave irradiation is another technique used to prepare related heterocyclic compounds efficiently. researchgate.net

Use of Safer Solvents : Organic solvents are often flammable, toxic, and environmentally harmful. A key goal of green chemistry is to replace them with safer alternatives. Water is an ideal green solvent, and its use has been demonstrated for related C-C bond-forming reactions. nih.gov Another innovative approach is the use of Deep Eutectic Solvents (DES), which are biodegradable, low-cost, and can enhance reactivity. A green protocol for synthesizing thioamides using a choline (B1196258) chloride-urea-based DES has been developed, offering a promising alternative to volatile organic solvents. rsc.org

Process Intensification : Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. A telescoped, continuous flow process for the synthesis of thiomorpholine, a key starting material, has been developed. nih.gov This process uses a photochemical thiol-ene reaction and subsequent base-mediated cyclization, demonstrating a robust and scalable route from low-cost materials. nih.gov

Table 3: Comparison of Synthetic Methods for Phenol Aminomethylation

| Parameter | Traditional Method | Green Alternative | Reference |

| Solvent | Methanol / Ethanol | None / Water / Deep Eutectic Solvent (DES) | mdpi.comresearchgate.netmdpi.comnih.govrsc.org |

| Energy Source | Conventional Reflux Heating | Infrared (IR) / Microwave Irradiation | mdpi.comresearchgate.net |

| Reaction Time | 24 hours | 7 minutes (IR) | mdpi.commdpi.com |

| Catalyst | Often none (thermal) | Boric Acid / Other catalysts | researchgate.net |

| Process | Batch Processing | Continuous Flow | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Thiomorpholin 4 Ylmethyl Phenol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules. nih.govnih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. nih.govmdpi.com For compounds in the methylthiomorpholin phenol (B47542) series, which includes 3-(thiomorpholin-4-ylmethyl)phenol, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

A common approach involves using a hybrid functional, such as B3LYP, which combines different exchange and correlation functionals to achieve high accuracy. nih.govnih.gov This is paired with a basis set, like 6-31+g(d,p), which describes the mathematical functions used to build the molecular orbitals. nih.gov The goal of geometry optimization is to find the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. These calculations also yield crucial energetic data, providing a foundation for understanding the molecule's stability and reactivity. q-chem.com In a study on related methylthiomorpholin phenols (the LQM300 series), quantum mechanical calculations were performed using the B3LYP hybrid functional with a 6-31+g(d,p) basis set to understand their properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and more reactive. Analysis of the HOMO and LUMO energy levels and their spatial distribution on this compound can pinpoint the likely sites for electron donation and acceptance, offering predictions about its reactive behavior in chemical and biological systems.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While QM methods are excellent for static properties, molecules are dynamic entities. mdpi.com Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape—the full range of shapes it can adopt—and how it interacts with its environment, particularly with solvent molecules like water. elifesciences.orgnih.gov

An MD simulation begins with an initial structure, often the optimized geometry from DFT calculations, and applies a force field (a set of parameters describing the potential energy of the atoms) to calculate the forces on each atom. mdpi.com By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a set period, from nanoseconds to milliseconds. elifesciences.org This process generates a vast ensemble of conformations, providing insights into the molecule's flexibility, preferred shapes, and the transitions between them. nih.gov Furthermore, by explicitly including solvent molecules in the simulation box, MD can model how water molecules arrange around the solute, forming hydrogen bonds and influencing its conformational preferences. researchgate.net

Ligand-Target Docking Studies for Elucidating Molecular Recognition Mechanisms

To understand how this compound might function as a bioactive compound, ligand-target docking studies are performed. Docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein, such as an enzyme or receptor. nih.gov

In a typical docking workflow, the three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). mdpi.com A docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site. samipubco.com These poses are evaluated and ranked using a scoring function, which estimates the binding affinity. nih.gov A study on the LQM300 series of methylthiomorpholin phenols used the Molecular Operating Environment (MOE) software to dock the compounds into the active site of the Angiotensin-Converting Enzyme (ACE). nih.gov The protocol was first validated by re-docking the known inhibitor enalaprilat (B1671235) into the enzyme's crystal structure to ensure the method could accurately reproduce the experimental binding mode. nih.gov

After docking, a Protein-Ligand Interaction Fingerprint (PLIF) analysis can be performed to detail the specific interactions between the ligand and the protein. nih.govcresset-group.com PLIF is a method that converts the complex, three-dimensional interaction data into a simple, one-dimensional bitstring. researchgate.netnih.gov Each bit in the string represents the presence or absence of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, ionic interaction) with a particular amino acid residue in the binding site. nih.gov

This approach provides a clear and quantitative summary of the key contacts responsible for molecular recognition. cresset-group.com In the study of LQM300 compounds with ACE, PLIF analysis was crucial for identifying the critical amino acid residues involved in the binding process. nih.gov The analysis revealed that interactions with residues such as Tyr 523, Glu 384, His 383, His 353, and Gln 281 were conserved across many of the docked compounds, suggesting these residues are essential for the molecular recognition process. nih.gov

A primary goal of docking is to predict the binding affinity, often expressed as a score (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. samipubco.com Scoring functions like the "London dG" function used in the MOE software calculate this value based on factors like hydrogen bonds, metal interactions, and desolvation penalties. nih.gov In the study of the LQM300 series, the predicted binding affinities showed that the compounds had favorable interactions, though their affinity levels were not found to be superior to the established drug enalaprilat. nih.gov

The results from PLIF analysis contribute directly to hotspot analysis. Binding hotspots are specific regions or residues within the active site that contribute most significantly to the binding energy. cam.ac.uk By identifying the residues that consistently form interactions across a series of active compounds, as was done for the LQM300 series, researchers can pinpoint these hotspots. nih.gov This information is invaluable for structure-based drug design, as it guides the modification of the ligand to enhance interactions with these key hotspots, potentially leading to improved binding affinity and biological activity.

Table of Mentioned Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational tool in modern drug discovery and medicinal chemistry. For derivatives of this compound, QSAR studies would aim to establish a mathematical correlation between the structural properties of these molecules and their biological activities. While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the methodology provides a robust framework for predicting the activity of novel analogs and guiding synthetic efforts.

A typical QSAR study on derivatives of this compound would involve the generation of a dataset of compounds with varying substituents on the phenol ring or the thiomorpholine (B91149) moiety. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide array of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the phenol ring would significantly alter the electronic properties of the this compound derivatives.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational indices. The bulkiness of substituents can influence how a derivative fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, with the partition coefficient (logP) being the most common. The hydrophobicity of the thiomorpholine and any added substituents would be critical for membrane permeability and interaction with hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity of atoms.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build the QSAR model. The goal is to create a predictive equation that can estimate the biological activity of new, unsynthesized derivatives of this compound. The statistical quality and predictive power of the resulting models are assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds.

An illustrative QSAR model for a hypothetical series of this compound derivatives might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis. Such models can provide valuable insights into the structure-activity landscape, suggesting which structural modifications are likely to enhance the desired biological effect.

Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives:

| Derivative | Substituent (R) | LogP | Molecular Weight | Predicted Activity (IC50, µM) |

| 1 | H | 2.1 | 223.31 | 5.2 |

| 2 | 4-Cl | 2.8 | 257.76 | 2.8 |

| 3 | 4-F | 2.3 | 241.30 | 4.1 |

| 4 | 4-CH3 | 2.6 | 237.34 | 3.5 |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic and vibrational characteristics of the compound. Density Functional Theory (DFT) is a commonly employed method for these types of calculations, often providing a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically achieved by first optimizing the geometry of the molecule using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Following optimization, the magnetic shielding tensors are calculated. The chemical shifts are then determined by referencing the calculated shielding of the molecule's nuclei to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Predicted chemical shifts can help in the assignment of complex experimental spectra. For this compound, calculations would distinguish between the protons on the aromatic ring, the methylene (B1212753) bridge, and the thiomorpholine ring.

Illustrative Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) |

| Phenolic OH | 9.5 - 10.5 |

| Aromatic CH | 6.7 - 7.2 |

| Ar-CH₂-N | 3.6 - 3.8 |

| N-CH₂ (thiomorpholine) | 2.7 - 2.9 |

| S-CH₂ (thiomorpholine) | 2.6 - 2.8 |

This table is for illustrative purposes only and does not represent actual computational data.

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can be computed to predict its IR spectrum. After geometric optimization, a frequency calculation is performed. This provides the wavenumbers and intensities of the fundamental vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Predicted IR spectra can aid in the identification of key functional groups. For this compound, important predicted vibrations would include the O-H stretch of the phenol, the aromatic C-H and C=C stretches, the aliphatic C-H stretches of the methylene and thiomorpholine groups, and the C-N and C-S stretches.

Illustrative Predicted IR Frequencies for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | ~3600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1100 - 1200 |

This table is for illustrative purposes only and does not represent actual computational data.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital (like the HOMO) to a higher energy unoccupied molecular orbital (like the LUMO). For this compound, the predicted transitions would likely be of the π → π* and n → π* type, associated with the phenolic chromophore.

Mechanistic Investigations of 3 Thiomorpholin 4 Ylmethyl Phenol in Preclinical Biological Systems in Vitro and Mechanistic in Vivo Focus

Target Identification and Biochemical Pathway Modulation

While there is no direct information identifying the specific biological targets or modulated biochemical pathways for 3-(thiomorpholin-4-ylmethyl)phenol , the broader class of thiomorpholine (B91149) derivatives has been shown to interact with various biological targets. jchemrev.comresearchgate.net These derivatives have been investigated for their potential as:

Anticancer agents. researchgate.net

Anti-inflammatory agents. researchgate.netrsc.org

Antimicrobial agents. jchemrev.com

Antioxidants. jchemrev.comnih.gov

Enzyme inhibitors, including against dipeptidyl peptidase IV (DPP-IV) and squalene (B77637) synthase. jchemrev.comnih.gov

The phenol (B47542) moiety is also a well-known pharmacophore present in a multitude of therapeutic agents and is known to contribute to various biological activities including antimicrobial, anti-inflammatory, and antioxidant effects. eurekaselect.com The combination of the thiomorpholine and phenol groups in one molecule suggests that This compound could potentially exhibit a range of biological activities by interacting with targets implicated in these processes. However, without direct experimental evidence, this remains speculative.

Receptor Binding Profiling and Ligand-Receptor Interaction Kinetics

Specific receptor binding profiles and kinetic data for This compound are not available in the current body of scientific literature. General studies on thiomorpholine-containing compounds indicate that they can be designed to bind to a variety of receptors, with their activity being highly dependent on the other substituents on the thiomorpholine ring. jchemrev.comresearchgate.net For instance, certain morpholine (B109124) derivatives, which are structurally similar to thiomorpholines, have been shown to interact with kinase domains of proteins. nih.gov Molecular docking studies on other, more complex phenol-containing morpholine derivatives have suggested strong affinity for the active sites of enzymes like iNOS and COX-2. rsc.org This suggests that the phenol and thiomorpholine components could contribute to receptor binding, but detailed studies are required to confirm any such activity for This compound .

Enzyme Inhibition/Activation Studies and Mechanistic Characterization

There are no specific enzyme inhibition or activation studies published for This compound . However, the thiomorpholine scaffold is present in compounds designed as enzyme inhibitors. jchemrev.comresearchgate.net For example, some thiomorpholine derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment. jchemrev.com Other studies have shown that certain thiomorpholine derivatives can inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. jchemrev.comnih.gov Additionally, some have shown inhibitory activity against acetylcholinesterase. jchemrev.com The phenol group can also contribute to enzyme interactions, often through hydrogen bonding. eurekaselect.com Without empirical data, it is not possible to state whether This compound inhibits or activates any specific enzymes.

Cellular Uptake, Distribution, and Intracellular Target Engagement Mechanisms (In Vitro Models)

Research detailing the cellular uptake, distribution, and intracellular target engagement of This compound in in vitro models has not been published. The physicochemical properties of the compound, such as its lipophilicity and molecular size, would influence its ability to cross cell membranes. The thiomorpholine ring can affect a molecule's pharmacokinetic properties. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression (In Vitro Context)

There is no available data on the modulation of cellular signaling pathways or gene expression by This compound . Studies on other substituted phenol and morpholine derivatives have shown effects on inflammatory pathways. For example, certain morpholinopyrimidine derivatives have been found to reduce the expression of iNOS and COX-2 mRNA and protein in LPS-stimulated macrophage cells. rsc.org This indicates a potential for related compounds to influence inflammatory signaling cascades.

Investigation of Apoptosis and Autophagy Induction Mechanisms (In Vitro)

No studies have been found that investigate the induction of apoptosis or autophagy by This compound in vitro.

Analysis of Biological Response through -omics Technologies (e.g., Proteomics, Metabolomics)

There are no published proteomics, metabolomics, or other -omics studies that have analyzed the biological response to This compound .

Structure Activity Relationship Sar Studies and Rational Analog Design Pertaining to 3 Thiomorpholin 4 Ylmethyl Phenol

Systematic Modification of the Phenolic Moiety and its Impact on Mechanistic Activity

The phenolic portion of 3-(thiomorpholin-4-ylmethyl)phenol is a key determinant of its interaction with biological targets. Modifications to this ring system, including the position of the thiomorpholinomethyl substituent and the presence of other functional groups, can significantly alter its activity.

Positional Isomerism and Substituent Effects on Phenol (B47542) Ring

The position of the thiomorpholin-4-ylmethyl group on the phenol ring is a critical factor influencing the biological activity of the molecule. While direct comparative studies on the 2-, 3-, and 4-isomers of thiomorpholinomethyl phenol are not extensively documented in publicly available literature, the synthesis of related substituted analogs provides valuable insights. For instance, the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol has been reported. Current time information in Bangalore, IN.mdpi.com These studies demonstrate that the Mannich reaction is a viable method for introducing the thiomorpholinomethyl moiety onto the phenol ring. mdpi.com

The introduction of substituents onto the phenol ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy. In a series of 4-amino-2-(thio)phenol derivatives, the substitution of an amide fragment with a sulfonamide structure led to compounds with high specific protein kinase and angiogenesis inhibitory activities. nih.gov This suggests that electron-withdrawing groups can enhance certain biological activities.

The following table summarizes the synthesis of some substituted thiomorpholinomethyl phenols:

| Starting Phenol | Reagents | Product | Yield | Reference |

| 4-Chlorophenol | Thiomorpholine (B91149), Formaldehyde (B43269) | 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol | 25% | Current time information in Bangalore, IN. |

| 4-tert-Butylphenol | Thiomorpholine, Formaldehyde | 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol | 5% | mdpi.com |

| 4-tert-Butylphenol | Thiomorpholine, Formaldehyde | 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 35% | mdpi.com |

Role of Phenolic Hydroxyl Group in Molecular Interactions

The phenolic hydroxyl group is a crucial functional group that can act as both a hydrogen bond donor and acceptor, playing a significant role in molecular recognition at the active site of biological targets. Its acidic nature also allows for ionic interactions at physiological pH. Studies on various phenolic compounds have consistently highlighted the importance of this group for their biological activities, including antioxidant and anticancer effects.

The antioxidant activity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The presence and position of other substituents on the aromatic ring can influence the O-H bond dissociation enthalpy and, consequently, the antioxidant potency.

Substituent Effects and Conformational Constraints on the Thiomorpholine Ring System.nih.govresearchgate.net

Impact of Sulfur Oxidation State on Biological Activity

The oxidation state of sulfur can influence the conformational preferences of the thiomorpholine ring, which in turn can affect how the molecule fits into a binding pocket. The sulfoxide (B87167) is chiral, introducing another layer of stereochemical consideration into the SAR.

Nitrogen Substitution Patterns and Their Influence on Interactions

The nitrogen atom of the thiomorpholine ring is a key point of attachment to the phenolic moiety via the methylene (B1212753) linker. While the parent compound has a hydrogen atom on any potential ring substitutions, derivatization at this position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In a study of novel thiomorpholine derivatives coupled to 2-(thiophen-2-yl)dihydroquinolines, various N-substituted piperazines were also evaluated, indicating that modification at this position is a feasible approach to explore the SAR. nih.gov The introduction of different substituents on the nitrogen can alter the basicity of the amine, introduce steric bulk, or provide additional points of interaction with the target protein.

Variation of the Methylene Linker in this compound Analogs

The methylene linker connecting the thiomorpholine ring and the phenol is another important structural element that can be modified to probe the SAR. The length and flexibility of this linker can dictate the relative orientation of the two ring systems, which is often crucial for optimal binding to a biological target.

Potential modifications to the methylene linker could include:

Increasing the chain length: Introducing additional methylene groups (e.g., ethyl, propyl) would increase the distance and flexibility between the two rings.

Introducing rigidity: Incorporating features like a double bond or a small ring could restrict the conformational freedom and lock the molecule into a more defined orientation.

Adding substituents: Placing substituents on the methylene linker could introduce steric hindrance or new interaction points.

Systematic exploration of these linker modifications would provide valuable information on the spatial requirements of the biological target and contribute to the design of more potent and selective analogs of this compound.

Stereochemical Implications in SAR Studies of Chiral Thiomorpholine-Phenol Derivatives

Chirality plays a pivotal role in the pharmacological activity of many drugs, as biological systems, particularly receptors and enzymes, are themselves chiral. In the context of thiomorpholine-phenol derivatives, the introduction of chiral centers can lead to stereoisomers with markedly different biological activities. While specific studies on the chiral analogs of this compound are not extensively documented in publicly available research, the principles of stereochemistry in medicinal chemistry allow for well-founded postulations.

A potential point of chirality in analogs of this compound could be introduced by substitution on the thiomorpholine ring, for instance, at the 2- or 3-position. The resulting enantiomers would present their substituents in different three-dimensional orientations. This can profoundly impact receptor binding, as one enantiomer may fit optimally into the binding pocket of a receptor, while the other may bind with lower affinity or not at all.

The differential binding of enantiomers is a well-established phenomenon in opioid receptor pharmacology. For many classes of opioids, one enantiomer is significantly more potent than its mirror image. This stereoselectivity arises from the specific interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, between the ligand and the amino acid residues of the receptor binding site. It is therefore highly probable that chiral derivatives of this compound would exhibit significant stereoselectivity in their biological activity. The resolution of racemic mixtures and the asymmetric synthesis of individual stereoisomers are therefore critical steps in the SAR exploration of this class of compounds. mdpi.com

To illustrate the potential impact of stereochemistry, consider a hypothetical pair of enantiomers of a 2-methyl-substituted analog of this compound. The binding affinity for a target receptor, such as the mu-opioid receptor, could vary significantly between the (R)- and (S)-enantiomers.

Table 1: Hypothetical Opioid Receptor Binding Affinities of Chiral 2-Methyl-3-(thiomorpholin-4-ylmethyl)phenol Analogs

| Compound | Configuration | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |

|---|---|---|---|---|

| Analog A | (R)-2-methyl | 15 | 250 | 400 |

| Analog B | (S)-2-methyl | 350 | 1800 | 2200 |

| Racemate | (R/S)-2-methyl | 85 | 980 | 1300 |

Note: The data in this table is illustrative and based on general principles of stereoselectivity in opioid ligands, not on experimental results for this specific compound.

Rational Design Principles for Enhanced Target Selectivity and Affinity

Rational drug design aims to create new molecules with specific biological actions based on a detailed understanding of the target's structure and the ligand's SAR. For this compound derivatives, the goal is to enhance their affinity for a specific receptor subtype (e.g., mu, delta, or kappa opioid receptors) and to modulate their functional activity (e.g., agonist, antagonist, or partial agonist).

Key structural features of this compound that can be systematically modified include:

The Phenolic Hydroxyl Group: The 3-hydroxyl group is a critical pharmacophoric element for many opioid ligands, acting as a hydrogen bond donor. nih.govnih.gov Its position on the aromatic ring is crucial for activity. Modifications such as esterification or etherification would likely lead to a significant decrease in affinity, a common observation in the SAR of phenolic opioids. nih.govnih.gov

The Methylene Linker: The single carbon bridge between the thiomorpholine nitrogen and the phenolic ring provides a specific spatial relationship between these two key pharmacophoric elements. Altering the length or rigidity of this linker would directly impact this spatial arrangement and, consequently, the receptor affinity.

Substitution on the Aromatic and Thiomorpholine Rings: Introduction of various substituents on either ring can modulate the molecule's electronic properties, steric bulk, and lipophilicity. For instance, electron-withdrawing or -donating groups on the phenolic ring could influence the acidity of the hydroxyl group and its interaction with the receptor. Alkyl or other substituents on the thiomorpholine ring can be used to probe the steric tolerance of the binding pocket and to introduce chirality. nih.gov

The design of analogs with enhanced selectivity often involves exploiting subtle differences in the amino acid composition of the binding pockets of different receptor subtypes. For example, a bulkier substituent might be accommodated by one receptor subtype but not another, leading to selective binding.

Table 2: Illustrative SAR of Modifications to this compound

| Modification | Rationale | Predicted Effect on Mu-Opioid Receptor Affinity |

|---|---|---|

| O-methylation of the phenol | Block hydrogen bonding | Significant Decrease |

| Replacement of thiomorpholine with piperidine | Alter basicity and conformation | Moderate Change (increase or decrease) |

| Introduction of a methyl group at C-2 of thiomorpholine | Introduce chirality and steric bulk | Enantiomer-dependent; potential for increased or decreased affinity |

| Introduction of a fluorine atom at C-2 of the phenol ring | Alter electronic properties | Moderate Change |

Note: This table presents predicted outcomes based on established SAR principles for opioid ligands.

Application of Fragment-Based and Ligand-Based Drug Design Methodologies

In the absence of a crystal structure of the target receptor bound to this compound, ligand-based and fragment-based drug design methodologies are powerful tools for the discovery of new, potent, and selective analogs.

Ligand-Based Drug Design: This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By studying a series of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For the thiomorpholine-phenol scaffold, a simple pharmacophore model would likely include:

A hydrogen bond donor (the phenolic OH).

A protonatable nitrogen atom (the thiomorpholine nitrogen).

An aromatic ring.

A specific spatial relationship between these features.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate physicochemical properties (e.g., logP, pKa, molecular weight) of a series of analogs with their biological activity.

Fragment-Based Drug Design (FBDD): FBDD is a method where small molecular fragments are screened for their ability to bind to a biological target. Once a "hit" fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. In the context of this compound, one could envision screening a library of thiomorpholine derivatives and a separate library of substituted phenols. Hits from each screen could then be linked together to generate novel analogs. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large molecules. The modular nature of this compound, with its distinct phenolic and thiomorpholine moieties, makes it an excellent candidate for a fragment-based design strategy.

By systematically applying these principles of stereochemistry, rational design, and modern computational methodologies, the therapeutic potential of the this compound scaffold can be thoroughly explored and optimized.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Thiomorpholin 4 Ylmethyl Phenol

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the assessment of purity and for the isolation of 3-(thiomorpholin-4-ylmethyl)phenol from reaction mixtures or impurities. The choice of technique depends on the compound's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile phenolic compounds. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach. nih.govsielc.com

Method Development:

The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation from potential impurities and degradation products.

Column: A C18 column is a common choice for the separation of phenolic compounds due to its hydrophobicity, which allows for good retention of aromatic compounds. nih.govresearchgate.net Core-shell columns can offer faster and more efficient separations compared to traditional fully porous particle columns. akjournals.comresearchgate.net

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. researchgate.netakjournals.com The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. The gradient allows for the elution of compounds with a wider range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of phenolic compounds, leveraging their strong UV absorbance. nih.govresearchgate.net The maximum absorbance wavelength for this compound would need to be determined to ensure optimal sensitivity.

Internal Standard: The use of a structurally similar internal standard is recommended for accurate quantification, especially in complex matrices. chromatographyonline.com

Validation:

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. akjournals.comoup.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. oup.comnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researchgate.netoup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netoup.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. oup.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. oup.com

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chula.ac.th Phenolic compounds, including this compound, are generally not volatile enough for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to convert the polar hydroxyl and amine functionalities into more volatile and thermally stable derivatives. nih.govnih.gov

Derivatization:

Silylation is a common derivatization technique for phenolic compounds, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net For this compound, the thiomorpholine (B91149) nitrogen might also be derivatized depending on the reaction conditions. Another approach could involve nitrosation of the secondary amine in the thiomorpholine ring to form a stable and volatile N-nitrosomorpholine derivative, a method that has been successfully applied to morpholine (B109124). nih.gov

GC-MS Analysis:

Coupling GC with a Mass Spectrometer (MS) provides a highly selective and sensitive detection method, allowing for the identification of the derivatized compound based on its mass spectrum. nih.govnih.gov

Hypothetical GC Conditions for Derivatized this compound:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This compound is a chiral molecule, and the separation of its enantiomers is crucial as they may exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comselvita.comnih.gov

Methodology:

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com Organic modifiers, such as methanol (B129727) or ethanol (B145695), are often added to increase the elution strength. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have shown broad applicability for chiral separations in SFC. nih.govchromatographyonline.com

The development of a chiral SFC method would involve screening different CSPs and optimizing the mobile phase composition (type and percentage of modifier) to achieve baseline separation of the enantiomers. nih.gov

Advantages of SFC for Chiral Separations:

Speed: The low viscosity of supercritical fluids allows for high flow rates, leading to shorter analysis times. chromatographyonline.comselvita.com

Efficiency: SFC can provide high chromatographic efficiency, resulting in sharp peaks and good resolution. chromatographyonline.com

Green Chemistry: The use of carbon dioxide as the primary mobile phase reduces the consumption of toxic organic solvents. selvita.com

Hypothetical Chiral SFC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm |

Mass Spectrometry-Based Quantification in Complex Biological Matrices (e.g., Cell Lysates, In Vitro Assay Media)

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for quantifying low levels of compounds like this compound in biological samples such as cell lysates or in vitro assay media. nih.govmdpi.comresearchgate.net

Methodology:

The method involves separating the analyte from the matrix components using HPLC, followed by ionization and detection using a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and reduces background noise. mdpi.com

An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov

Hypothetical LC-MS/MS Parameters for Quantification:

| Parameter | Condition |

| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | To be determined based on the compound's fragmentation pattern |

| Internal Standard | Deuterated this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for in vitro metabolite profiling to identify potential metabolites of this compound when incubated with liver microsomes or other enzyme systems. nih.govoup.com

Methodology:

Similar to the GC analysis for purity, this method requires derivatization of the potential metabolites to make them volatile. researchgate.netnih.gov The sample, after incubation and extraction, is derivatized and then injected into the GC-MS system. The resulting chromatogram will show peaks for the parent compound and any metabolites formed. The mass spectra of these peaks can be compared to spectral libraries or interpreted to elucidate the structures of the metabolites. researchgate.net Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic ring, oxidation of the thiomorpholine sulfur, or N-dealkylation.

Data Analysis:

The identification of metabolites involves comparing the mass spectra of the detected peaks with the mass spectrum of the parent compound and with known metabolic pathways. nih.gov Metabolomics software can be used to process the large datasets generated and to identify statistically significant changes in the metabolite profile. oup.com

Capillary Electrophoresis for Biochemical Assay and Interaction Studies

Capillary electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), stands out as a powerful technique for studying biochemical assays and molecular interactions due to its high separation efficiency, low sample consumption, and rapid analysis times. A key application of CZE in the context of compounds structurally related to this compound is in the evaluation of enzyme inhibition.

Detailed Research Findings:

A notable study investigated the angiotensin-converting enzyme (ACE) inhibitory potential of a series of methylthiomorpholine compounds, including molecules with a similar structural backbone to this compound, such as 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. scielo.org.mx The assay utilized an in-line CZE method to monitor the enzymatic reaction. scielo.org.mx

The principle of the assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) to produce hippuric acid (HA) and the dipeptide histidyl-leucine. scielo.org.mxjfda-online.com The rate of HA production is directly proportional to ACE activity. Potential inhibitors, such as this compound and its analogs, can be introduced into the reaction mixture, and their effect on the rate of HA formation can be quantified.

In this CZE method, the components of the enzymatic reaction are separated based on their charge-to-size ratio in a fused-silica capillary under an applied electric field. The product, hippuric acid, can be detected and quantified, typically using a UV detector at a wavelength of 228 nm jfda-online.com or 254 nm. scielo.org.mx A decrease in the peak area of HA in the presence of the test compound, compared to a control reaction without the inhibitor, indicates inhibition of ACE.

The study on related thiomorpholine compounds demonstrated that the percentage of ACE inhibition can be calculated, providing a quantitative measure of the compound's inhibitory potency. scielo.org.mx For instance, the compound LQM322, 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol, showed an 86.8% inhibition of ACE compared to the standard drug Captopril. scielo.org.mx This highlights the utility of CZE in screening and characterizing the bioactivity of novel thiomorpholine derivatives.

Interactive Data Table: CZE Conditions for ACE Inhibition Assay

| Parameter | Condition | Reference |

| Instrument | Capillary Electrophoresis System | scielo.org.mxjfda-online.com |

| Capillary | Fused-silica | jfda-online.com |

| Running Buffer | 10 or 20 mM phosphate (B84403) solution (pH 6.0) | jfda-online.com |

| Applied Voltage | 20 kV | jfda-online.com |

| Detection | UV at 228 nm or 254 nm | scielo.org.mxjfda-online.com |

| Substrate | Hippuryl-histidyl-leucine (HHL) | scielo.org.mxjfda-online.com |

| Enzyme | Angiotensin-converting enzyme (ACE) | scielo.org.mxjfda-online.com |

| Quantified Product | Hippuric acid (HA) | scielo.org.mxjfda-online.com |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening (if applicable)

Spectrophotometric Assay Considerations:

The phenol (B47542) moiety in this compound is expected to exhibit a characteristic UV absorption spectrum. Phenol itself shows a maximum absorbance (λmax) at approximately 275 nm. docbrown.info The substitution on the benzene (B151609) ring will likely cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. The development of a spectrophotometric assay would involve identifying a unique wavelength for detection and quantifying the concentration based on the Beer-Lambert law. For HTS, this could be adapted to a microplate format for rapid screening of numerous samples.

Fluorometric Assay Considerations:

The native fluorescence of phenol derivatives can be influenced by substituents on the aromatic ring. nih.gov The presence of the thiomorpholin-ylmethyl group may enhance or quench fluorescence. If the native fluorescence is low, derivatization strategies could be employed. For instance, reaction with a fluorogenic reagent that specifically targets the phenolic hydroxyl group could be explored. The development of a fluorometric assay would offer higher sensitivity compared to spectrophotometry, a desirable feature for HTS where low concentrations of the analyte are often used.

Although direct data is not available, the principles of fluorescence spectroscopy suggest that an increase in fluorescence intensity could be achieved in the presence of biothiols, or a "turn-on" effect could be observed with certain reactive sulfur species. nih.gov

Interactive Data Table: Potential Spectroscopic Properties

| Analytical Method | Chromophore/Fluorophore | Expected λmax (nm) | Notes | Reference |

| Spectrophotometry | Phenolic ring | ~270-280 | The exact λmax would need to be determined experimentally. | docbrown.info |

| Fluorometry | Phenolic ring | To be determined | Native fluorescence may be weak; derivatization could enhance signal. | nih.gov |

Electrochemical Methods for Detection and Redox Characterization

Electrochemical techniques, such as cyclic voltammetry (CV), are highly valuable for the detection and redox characterization of phenolic compounds. These methods can provide insights into the oxidation potential and the mechanism of electron transfer, which are important for understanding antioxidant activity and potential metabolic pathways.

Electrochemical Oxidation of Phenols:

The electrochemical oxidation of phenols at an electrode surface typically involves the transfer of one electron and one proton from the hydroxyl group to form a phenoxyl radical. scispace.comuc.pt This process is generally irreversible. scispace.comuc.pt The oxidation potential is sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. acs.orgnih.gov

For this compound, the thiomorpholin-ylmethyl substituent at the meta position relative to the hydroxyl group will influence its electrochemical behavior. The precise effect on the oxidation potential would need to be determined experimentally through techniques like cyclic voltammetry.

Cyclic Voltammetry for Redox Characterization:

A cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing this compound and measuring the resulting current. The resulting voltammogram would reveal the oxidation peak potential (Ep), providing a quantitative measure of the ease of oxidation of the compound. By varying the scan rate, information about the stability of the resulting radical and the kinetics of the electrode process can be obtained.

While specific CV data for this compound is not available, studies on other substituted phenols provide a framework for what to expect. For example, the oxidation of phenol at a glassy carbon electrode in a pH 7 phosphate buffer occurs at approximately +0.65 V. uc.pt The presence of the thiomorpholin-ylmethyl group would be expected to shift this potential.

Interactive Data Table: Expected Parameters from Cyclic Voltammetry

| Parameter | Description | Expected Outcome for this compound | Reference |

| Oxidation Peak Potential (Ep) | Potential at which oxidation occurs. | A single, irreversible oxidation peak. The exact potential will be influenced by the substituent. | scispace.comuc.pt |

| Scan Rate Dependence | Relationship between peak current and scan rate. | Peak current should be proportional to the square root of the scan rate for a diffusion-controlled process. | eajournals.org |

| pH Dependence | Effect of pH on the oxidation potential. | The oxidation potential is expected to decrease with increasing pH due to the involvement of protons in the reaction. | scispace.comuc.pt |

Future Research Directions and Mechanistic Preclinical Applications for 3 Thiomorpholin 4 Ylmethyl Phenol

Elucidation of Novel Biological Targets and Pathways

The diverse biological activities observed in structurally related thiomorpholine (B91149) and phenol (B47542) compounds suggest that 3-(thiomorpholin-4-ylmethyl)phenol could interact with a range of molecular targets. Future research should prioritize the systematic elucidation of these targets and their associated signaling pathways.

A comprehensive approach to target identification could involve a combination of computational and experimental methods. In silico screening, leveraging molecular docking and pharmacophore modeling, can predict potential binding affinities to a wide array of proteins, including enzymes, receptors, and ion channels. These computational predictions can then guide focused in vitro experimental validation.

One promising area of investigation is the compound's potential as an inhibitor of enzymes involved in metabolic diseases. For instance, some thiomorpholine-bearing compounds have been identified as dipeptidyl peptidase IV (DPP-IV) inhibitors, a key target in type 2 diabetes management. jchemrev.com Similarly, the antioxidant properties often associated with phenolic compounds could be linked to the modulation of enzymes like squalene (B77637) synthase, which plays a role in cholesterol biosynthesis. jchemrev.com

Furthermore, the anti-inflammatory potential of related structures suggests that this compound could modulate key inflammatory pathways. High-throughput screening against a panel of kinases, proteases, and other inflammatory mediators would be a crucial step in identifying its specific molecular targets. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify binding partners from cell lysates.

Development of Advanced in vitro and ex vivo Models for Mechanistic Investigation

To gain a deeper understanding of the mechanism of action of this compound, it is essential to move beyond simple cell-based assays and utilize more physiologically relevant model systems.

Advanced in vitro models , such as three-dimensional (3D) cell cultures, organoids, and microphysiological systems (organ-on-a-chip), offer a more accurate representation of tissue architecture and function compared to traditional monolayer cultures. These models can be invaluable for studying the compound's effects on cell-cell interactions, tissue-specific metabolism, and barrier function. For example, lung organoids or perfused lung models could be employed to investigate its potential in respiratory diseases. nih.gov

Ex vivo models , using freshly isolated tissues or organs, provide a bridge between in vitro studies and in vivo animal models. Precision-cut tissue slices, for instance, maintain the complex cellular and extracellular matrix environment of the original organ, allowing for the study of compound metabolism and target engagement in a more intact biological context. Thiolated biomaterials have shown promise in ex vivo studies for their mucoadhesive and permeation-enhancing properties, a characteristic that could be relevant for thiomorpholine-containing compounds. nih.gov

These advanced models will be instrumental in dissecting the compound's effects on specific cell types within a tissue and understanding its pharmacokinetic and pharmacodynamic properties at a micro-level before moving into more complex and costly in vivo studies.

Rational Design of Next-Generation Thiomorpholine-Phenol Hybrid Molecules

The this compound structure serves as a versatile template for the rational design of next-generation molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the phenol and thiomorpholine rings, as well as the methylene (B1212753) linker, researchers can identify the key structural features required for a desired biological activity. For example, substitutions on the phenol ring could modulate antioxidant activity and metabolic stability, while modifications to the thiomorpholine ring could influence binding to specific targets and alter solubility. The synthesis of related compounds like 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol demonstrates the feasibility of such chemical modifications. mdpi.commdpi.com

Computational chemistry and molecular modeling will play a pivotal role in this rational design process. nih.gov By building predictive quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery pipeline. This approach has been successfully applied to other classes of bioactive molecules. nih.gov The design of hybrid molecules, incorporating other pharmacologically active moieties, could also lead to compounds with multi-target activities. researchgate.net

Challenges and Opportunities in Translational Research for Mechanistic Exploration of Analogs

Translating promising preclinical findings for analogs of this compound into clinical applications presents both challenges and opportunities.

A significant challenge lies in the potential for off-target effects and unforeseen toxicities. The inherent reactivity of the phenol group and the metabolic liabilities of the thiomorpholine ring must be carefully evaluated. Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is crucial to identify and mitigate potential issues. The development of bioisosteres for the phenol group, for example, could improve metabolic stability and reduce potential toxicity, as has been explored for other phenolic compounds. researchgate.net

Another challenge is the often-observed discrepancy between in vitro potency and in vivo efficacy. This can be due to poor bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations. The use of advanced in vitro and ex vivo models, as described in section 8.2, can help to better predict in vivo behavior and de-risk the transition to animal studies.

Q & A

Q. What are the established synthetic routes for 3-(thiomorpholin-4-ylmethyl)phenol, and how can reaction parameters be optimized?

The compound is typically synthesized via Mannich condensation, reacting a phenol derivative (e.g., 4-chlorophenol) with thiomorpholine and formaldehyde in methanol under reflux for 24 hours. Critical parameters include:

- Solvent choice : Methanol is preferred due to its polarity and ability to dissolve reactants.

- Temperature control : Reflux (~65–70°C) ensures sufficient energy for the reaction without decomposition.

- Purification : Column chromatography (30/70 EtOAc/hexane) isolates the product, though yields may be low (~25%) due to competing side reactions . Optimization strategies include varying stoichiometry (e.g., excess thiomorpholine) and using catalysts like acetic acid to enhance efficiency.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy :

Q. How can researchers assess the biological activity of this compound?

Standard protocols include:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Antimicrobial testing : Determine minimum inhibitory concentrations (MIC) via broth microdilution against bacterial strains .

- Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential . Preclinical validation requires dose-response curves and comparison to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s enzyme inhibition activity?

Strategies involve:

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .

- Kinetic studies : Analyze changes in Kₘ and Vₘₐₓ to distinguish competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔH, K_d) and stoichiometry . Computational docking (AutoDock Vina) predicts interaction sites, guiding mutagenesis experiments to validate key residues .

Q. How are structure-activity relationship (SAR) studies designed for thiomorpholine derivatives?

SAR workflows include: